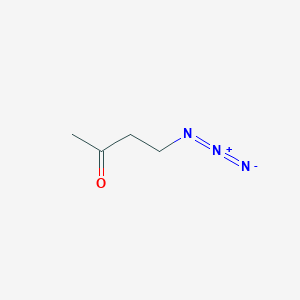

4-Azidobutan-2-one

Descripción general

Descripción

4-Azidobutan-2-one is a useful research compound. Its molecular formula is C4H7N3O and its molecular weight is 113.12 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

4-Azidobutan-2-one, a compound with the molecular formula C₄H₇N₃O, is notable for its potential biological activity, particularly in the context of medicinal chemistry and bioconjugation techniques. This article provides a comprehensive overview of its biological activity, synthesis, applications, and relevant case studies.

This compound is characterized by:

- Molecular Weight : Approximately 101.12 g/mol

- Functional Groups : Contains both an azide group (-N₃) and a ketone group (C=O), which contribute to its reactivity and versatility in chemical reactions.

Biological Activity

The biological activity of this compound primarily stems from its role in Click Chemistry and its potential as a precursor in the synthesis of various bioactive compounds. Its azide functionality allows it to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, which are crucial for creating complex biomolecules.

- Click Chemistry : The azide group reacts with terminal alkynes to form 1,2,3-triazoles, which are valuable intermediates in drug development and materials science.

- Bioconjugation : The compound facilitates the conjugation of biomolecules (e.g., proteins and nucleic acids), allowing for targeted drug delivery systems and selective labeling of biomolecules within biological systems .

Study 1: Enzyme Inhibition

A study investigated the use of this compound derivatives as inhibitors of specific enzymes. The compound was incorporated into a library of bidentate inhibitors targeting a glycosidase enzyme, demonstrating significant inhibition with a Ki value of 8.2 nM. This suggests that derivatives of this compound can be developed into potent enzyme inhibitors through careful structural modifications .

Study 2: PROTAC Development

In another research effort, this compound was utilized as a linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras). These compounds were designed to promote the degradation of target proteins in cancer cells. The study highlighted that varying the length and composition of linkers significantly influenced the degradation activity against specific targets like H-PGDS (Hematopoietic Prostaglandin D Synthase) in cellular assays .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- Via Azide Formation : Starting with butanone, an azide group can be introduced using sodium azide under appropriate conditions.

- Using Click Chemistry : The compound can also be synthesized through CuAAC reactions involving azides and alkynes, allowing for the incorporation into larger molecular frameworks .

Applications

- Drug Development : Its ability to form stable triazole linkages makes it useful in drug design, particularly for creating bioconjugates that enhance drug efficacy.

- Biomolecular Labeling : The selective reactivity of the azide group allows for tracking biomolecules in live cells, aiding in understanding biological processes.

- Material Science : Used in developing new materials with tailored properties through functionalization techniques.

Análisis De Reacciones Químicas

Staudinger Reaction to 4-Isothiocyanatobutan-2-one

4-Azidobutan-2-one undergoes a Staudinger reaction with triphenylphosphine (PPh₃) and carbon disulfide (CS₂) to yield 4-isothiocyanatobutan-2-one . This reaction proceeds via an iminophosphorane intermediate, followed by CS₂ insertion:

Conditions :

-

Solvent: Dry tetrahydrofuran (THF)

-

Temperature: Room temperature

-

Yield: 40% after vacuum distillation

This method is regioselective and avoids side products commonly associated with azide reductions. The resulting isothiocyanate is a versatile intermediate for further functionalization.

Reaction with Hydrazine Hydrate

Treatment of this compound with hydrazine hydrate (N₂H₄·H₂O) under varying conditions (H₂O, EtOH, or MeCN) leads to oligomerization rather than the expected thiosemicarbazide or pyrimidine derivatives .

Key Observations :

-

Products : Complex mixtures of oligomeric species (e.g., macrocyclic bis- or tetrakis-thiosemicarbazones).

-

Conditions : Acidic promoters (e.g., HCl) enhance cyclooligomerization selectivity.

-

Mechanism : Initial thiosemicarbazide formation, followed by acid-catalyzed macrocyclization.

Comparative Analysis of Reaction Pathways

The reactivity of this compound is influenced by its dual functional groups:

The Staudinger reaction’s efficiency contrasts with the nonspecific oligomerization observed with hydrazine, highlighting the azide group’s sensitivity to nucleophilic attack under protic conditions.

Mechanistic Insights

-

Staudinger Reaction : The azide reacts with PPh₃ to form an iminophosphorane, which reacts with CS₂ to install the isothiocyanate group.

-

Oligomerization : Hydrazine acts as a bifunctional nucleophile, enabling sequential condensations that favor macrocycle formation over linear products.

Propiedades

IUPAC Name |

4-azidobutan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O/c1-4(8)2-3-6-7-5/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNCWNPXMIPWMHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60678547 | |

| Record name | 4-Azidobutan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60678547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3777-68-2 | |

| Record name | 4-Azidobutan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60678547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.